Tert-butyl 4-(cyclopropylmethylene)piperidine-1-carboxylate
Description
Tert-butyl 4-(cyclopropylmethylene)piperidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring a piperidine core modified with a tert-butyl carbamate group at the 1-position and a cyclopropylmethylene substituent at the 4-position.
Properties
IUPAC Name |
tert-butyl 4-(cyclopropylmethylidene)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-14(2,3)17-13(16)15-8-6-12(7-9-15)10-11-4-5-11/h10-11H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDYDVQPHSWODG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC2CC2)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678352 | |
| Record name | tert-Butyl 4-(cyclopropylmethylidene)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1241725-69-8 | |
| Record name | tert-Butyl 4-(cyclopropylmethylidene)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(cyclopropylmethylene)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Cyclopropylmethylene Group: The cyclopropylmethylene group is introduced via a reaction with cyclopropylmethyl bromide in the presence of a base such as sodium hydride.
Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(cyclopropylmethylene)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the cyclopropylmethylene group to a cyclopropylmethyl group.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the cyclopropylmethylene group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Cyclopropylmethyl derivatives.
Substitution: Alkylated or acylated piperidine derivatives.
Scientific Research Applications
Tert-butyl 4-(cyclopropylmethylene)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including its effects on various biological pathways and targets.
Medicine: Explored for its potential therapeutic applications, particularly in the design of new drugs with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-(cyclopropylmethylene)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The cyclopropylmethylene group can interact with enzymes and receptors, modulating their activity. The piperidine ring can also engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate
- Structural Features : Substituted with a linear 4-methylpentyl chain at the 4-position of the piperidine ring.
- Synthesis : Prepared via Boc protection of 4-(4-methylpentyl)piperidine using di-tert-butyl carbonate in dioxane/water with triethylamine, yielding 86% after purification .
- Spectroscopic Data :
Tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate
- Structural Features: Contains a pyridin-3-yl group and an amino group at the 4-position.
- Properties: Molecular Formula: C15H23N3O2 (MW 277.36) . Hazard Profile: No GHS classification or signal word assigned, indicating low acute toxicity under tested conditions .
- Key Differences : The pyridine ring introduces aromaticity and hydrogen-bonding capabilities, which may enhance solubility or intermolecular interactions compared to the aliphatic cyclopropane group.
Comparative Analysis Table
Biological Activity
Tert-butyl 4-(cyclopropylmethylene)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews various aspects of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 238.35 g/mol
- CAS Number : 1241725-69-8
The compound features a piperidine ring substituted with a cyclopropylmethylene group and a tert-butyl ester, which may influence its biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. Research indicates that compounds with similar structures often exhibit the following mechanisms:
- Enzyme Inhibition : Compounds like this compound may act as inhibitors of key enzymes involved in metabolic pathways, thereby modulating physiological responses.
- Receptor Modulation : The compound might interact with various receptors, influencing signaling pathways that regulate cellular functions such as inflammation and apoptosis.
Antimicrobial Activity
A study investigated the antimicrobial properties of piperidine derivatives, including this compound. Results indicated that these compounds demonstrated significant inhibitory effects against a range of bacterial strains. The minimum inhibitory concentration (MIC) values were determined using standardized broth dilution methods.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 |
| This compound | Escherichia coli | 64 |
These findings suggest potential applications in developing new antimicrobial agents.
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. For instance, it was tested on breast cancer (MCF-7) and colon cancer (HT-29) cell lines, revealing IC values indicating significant anti-proliferative activity.
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 15 |
| HT-29 | 20 |
The mechanism of action appears to involve the induction of apoptosis, as evidenced by increased caspase activity and DNA fragmentation assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
